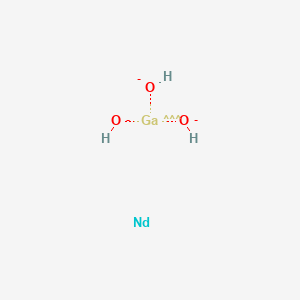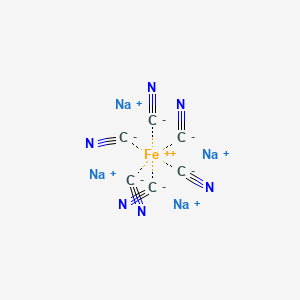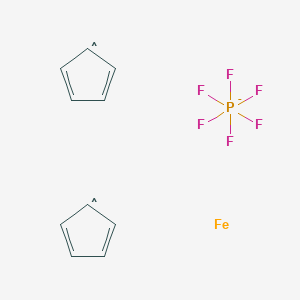
Silicic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid, methyl ester, also known as methyl orthosilicate, tetramethoxysilane, tetramethyl ester of silicic acid, or tetramethyl silicate, is a clear, colorless liquid . It has a chemical formula of C₄H₁₂O₄Si .
Synthesis Analysis
This compound is typically synthesized by the reaction of tetraethyl orthosilicate (TEOS) with methanol in the presence of a catalyst, such as hydrochloric acid or ammonia . Another method involves the use of diazomethane, where carboxylic acids react with diazomethane to produce methyl esters .Molecular Structure Analysis
The molecular structure of this compound is explained using three resonance forms .Chemical Reactions Analysis
In typical reactions, the alkoxy group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
This compound has a low viscosity and a high boiling point of 161-165°C, making it a useful solvent and binder in various applications . It has a molecular weight of 152.22 g/mol . It is a clear, colorless liquid with a boiling point of 250°F and a freezing point of 28°F .Mécanisme D'action
Safety and Hazards
Exposure to silicic acid, methyl ester can cause irritation to the eyes and corneal damage following even short-term exposure to the vapor. It can also cause lung and kidney injury, and pulmonary edema . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
| 12002-26-5 | |
Formule moléculaire |
CH4O3Si |
Poids moléculaire |
92.13 g/mol |
Nom IUPAC |
hydroxy-methoxy-oxosilane |
InChI |
InChI=1S/CH4O3Si/c1-4-5(2)3/h2H,1H3 |
Clé InChI |
LZCGXIDLIBLGTF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)


